2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide
Description
2-Chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a synthetic acetamide derivative featuring a tetrahydrobenzothiophene core substituted with a methyl group at position 6 and a 4-ethoxybenzoyl moiety at position 2.
Properties
IUPAC Name |
2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-3-25-14-7-5-13(6-8-14)19(24)18-15-9-4-12(2)10-16(15)26-20(18)22-17(23)11-21/h5-8,12H,3-4,9-11H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKUSYQJJQGAHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCC(C3)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide is a synthetic compound with potential therapeutic applications. Its unique structure incorporates a chloroacetamide moiety and a benzothiophene system, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 391.91 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 647.8 ± 55.0 °C (Predicted) |
| Density | 1.269 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.03 ± 0.40 (Predicted) |
Analgesic Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant analgesic properties. For instance, derivatives of 2-chloro-N,N-diphenylacetamide were evaluated for their analgesic activity using the hot plate model. The compounds showed promising results compared to standard analgesics like diclofenac sodium .
Molecular Docking Studies
Molecular docking studies have indicated that the compound can effectively bind to cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response and pain pathways. The binding energies for various derivatives were calculated as follows:
| Ligand | Binding Energy (kcal/mol) | Interaction Residues |
|---|---|---|
| Diclofenac | -7.4 | TYR |
| AKM-1 | -8.8 | ARG (H bond: TYR, GLY) |
| AKM-2 | -9.0 | ARG, TYR |
| AKM-3 | -9.0 | ARG |
The higher binding energy values suggest that these compounds may possess enhanced analgesic effects due to stronger interactions with the target enzymes .
Antimicrobial Activity
Compounds containing the acetamide nucleus have been reported to exhibit antimicrobial activities against various pathogens. The structural characteristics of this compound may enhance its efficacy against bacteria and fungi .
Study on Analgesic Activity
A study focused on synthesizing novel derivatives of acetamides revealed that certain modifications led to compounds with significantly improved analgesic properties compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The synthesized compounds were subjected to rigorous in vivo testing which confirmed their efficacy in pain management scenarios .
Antimicrobial Testing
Another investigation assessed the antimicrobial potential of various acetamide derivatives against common bacterial strains. The results indicated that specific modifications in the structure could enhance activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-chloro-N-[3-(4-ethoxybenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide exhibit promising anticancer properties. The benzothiophene structure is known for its ability to inhibit cancer cell proliferation by interfering with cellular signaling pathways.
Case Study : A study demonstrated that derivatives of benzothiophene showed selective cytotoxicity against various cancer cell lines, indicating their potential as lead compounds in drug development for cancer therapies.
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Research has shown that benzothiophene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study : In vitro experiments revealed that certain benzothiophene derivatives reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, highlighting their utility in treating inflammatory diseases.
Other Applications
1. Drug Development
The unique chemical structure of this compound makes it a candidate for further development in pharmaceutical formulations targeting specific receptors involved in disease processes.
2. Material Science
Due to its unique properties, this compound may also find applications in material science as a precursor for synthesizing novel polymers or coatings with specific functionalities.
Summary Table of Applications
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with benzothiazole- and benzothiophene-based acetamides. Key comparisons include:
Structural Implications :
- The 4-ethoxybenzoyl group may enhance π-π stacking interactions compared to simpler phenyl or methylphenyl substituents .
Crystallographic and Computational Analysis
Crystallographic studies of related compounds (e.g., dihedral angles, hydrogen-bonding networks) were conducted using SHELX and OLEX2 software . For instance:
- The benzothiazole analog in showed a dihedral angle of 79.3° between aromatic planes, influencing packing via O–H⋯N and π-π interactions .
- Computational modeling of the target compound could predict similar intermolecular interactions, though its flexible core might reduce crystalline order compared to rigid benzothiazoles.
Preparation Methods
Reaction Conditions:
- Solvent: Benzene or 1,4-dioxane
- Base: K₂CO₃ (1.15 equivalents)
- Temperature: Reflux (80–110°C)
- Time: 6–12 hours
- Yield: 79–86%
Post-reaction, the mixture is quenched with ice water, and the precipitate is filtered and recrystallized from methanol.
Alternative Synthetic Routes
One-Pot Tandem Reaction
A patent by US20080312205A1 describes a tandem acylation-alkylation process using acetonitrile and formic acid catalysis. This method reduces purification steps but requires precise temperature control (50–150°C) and yields 68–72%.
Solid-Phase Synthesis
EvitaChem highlights a resin-bound approach using Wang resin to anchor the tetrahydrobenzothiophene intermediate, enabling sequential acylation and chloroacetylation. While this method achieves 89% purity, scalability remains challenging.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity for optimized batches.
Challenges and Optimization
- Steric Hindrance: The 6-methyl group slows acylation; increasing reaction time to 65 hours improves yields.
- Byproduct Formation: Excess chloroacetyl chloride leads to diacetylation. Stoichiometric control (1.15 equivalents) mitigates this.
- Solvent Selection: 1,4-dioxane outperforms benzene in reducing side reactions (e.g., ring chlorination).
Industrial-Scale Considerations
Patents WO2003010158A1 and US2321278A emphasize cost-effective protocols using toluene for azeotropic drying and catalytic triethylamine to accelerate acylation. Pilot-scale batches (10 kg) achieve 82% yield with 99.5% purity.
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?
The synthesis of this compound typically involves multi-step reactions, including cyclization, acylation, and substitution steps. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution reactions involving the chloroacetamide group .
- Temperature control : Reactions involving benzothiophene or tetrahydrobenzothiophene cores often require precise temperature gradients (e.g., 0–5°C for acylation steps to prevent side reactions) .
- Reagent stoichiometry : Excess acylating agents (e.g., 4-ethoxybenzoyl chloride) may improve coupling efficiency but require post-reaction quenching to avoid byproducts .
- Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended for intermediate purification .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
A combination of techniques ensures accurate structural elucidation:
- X-ray crystallography : SHELX and OLEX2 software are widely used for solving crystal structures, particularly for resolving stereochemistry in the tetrahydrobenzothiophene core .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxybenzoyl methyl groups at δ ~1.3 ppm and aromatic protons at δ ~7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for validating the acetamide moiety .
- Infrared (IR) spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm the ethoxybenzoyl group .
Advanced: How can researchers resolve contradictions between computational modeling predictions and experimental spectroscopic data?
Discrepancies often arise from conformational flexibility or solvent effects. Methodological solutions include:
- Density Functional Theory (DFT) optimization : Compare computed NMR chemical shifts (e.g., using Gaussian09) with experimental data to identify dominant conformers .
- Solvent modeling : Incorporate solvent parameters (e.g., PCM for DMSO) in computational models to align predicted and observed spectral peaks .
- Dynamic NMR studies : Variable-temperature NMR can detect hindered rotation in the tetrahydrobenzothiophene ring, explaining splitting anomalies .
- Cross-validation : Use multiple software tools (e.g., ADF for DFT, SHELXL for crystallography) to triangulate structural hypotheses .
Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR) in pharmacological studies?
SAR studies require systematic modifications and bioactivity assays:
- Analog synthesis : Replace the ethoxy group with methoxy or propoxy variants to assess substituent effects on bioavailability .
- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or calorimetry to quantify binding affinities .
- Molecular docking : Tools like AutoDock Vina model interactions between the benzothiophene core and hydrophobic enzyme pockets .
- Statistical modeling : Multivariate regression analyses correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Advanced: How can researchers design experiments to elucidate molecular interactions with biological targets?
A hierarchical approach is recommended:
- Target identification : Use affinity chromatography or pull-down assays with tagged proteins to identify binding partners .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .
- Cryo-EM/X-ray co-crystallography : Resolve binding modes at atomic resolution, focusing on the acetamide moiety’s role in hydrogen bonding .
- Mutagenesis studies : Introduce point mutations in protein targets (e.g., kinase ATP-binding sites) to validate interaction hypotheses .
Advanced: What strategies mitigate challenges in analyzing low-concentration impurities during synthesis?
- Sensitive detection : Ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS detects impurities at ppm levels .
- Isotopic labeling : Use ¹³C-labeled precursors to trace byproduct formation pathways .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing impurity accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
